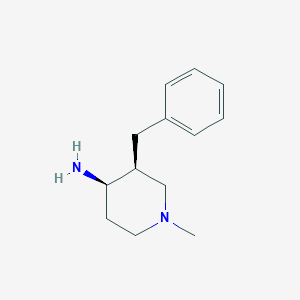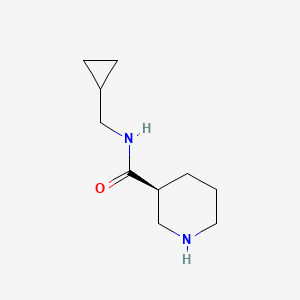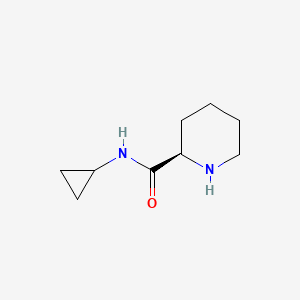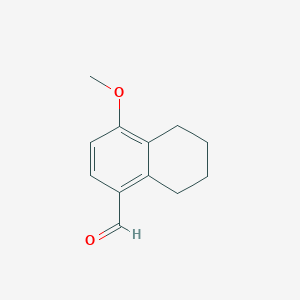
N-(3-Aminophenyl)-3-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Aminophenyl)-3-butoxybenzamide (APBB) is an organic compound belonging to the family of benzamides. It is a derivative of benzamide, which is an organic compound with a carboxamide group attached to an aromatic ring. The carboxamide group is composed of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom. APBB is a white crystalline solid with a melting point of 148-150°C. It is used in a variety of scientific research applications, including drug synthesis, pharmacology, and biochemistry.
Scientific Research Applications
Mass Spectrometry in Structural Analysis
N-(3-Aminophenyl)-3-butoxybenzamide: has been studied for its behavior in mass spectrometry, particularly in the context of fragmentation patterns. The compound exhibits unique fragmentation under collision-induced dissociation conditions, which can be useful for structural elucidation of similar compounds . This application is crucial in identifying and confirming the structure of pharmaceuticals and complex organic molecules.
Sensing Applications
The structural motif of N-(3-Aminophenyl)-3-butoxybenzamide is conducive to sensing applications. Boronic acids and their derivatives, which share a similar structural framework, are known for their ability to interact with diols and Lewis bases, leading to potential applications in the detection of sugars, neurotransmitters, and other biological analytes .
Nanotechnology and Biosensors
In the realm of nanotechnology, compounds like N-(3-Aminophenyl)-3-butoxybenzamide can be functionalized to create nanostructures that are integral to the development of advanced biosensors. These biosensors can be used for real-time monitoring and ultra-sensitive detection of various analytes, which is vital for early diagnosis of diseases and environmental monitoring .
properties
IUPAC Name |
N-(3-aminophenyl)-3-butoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-10-21-16-9-4-6-13(11-16)17(20)19-15-8-5-7-14(18)12-15/h4-9,11-12H,2-3,10,18H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTJFOISTXFNFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-3-butoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]propan-2-amine](/img/structure/B1384883.png)






